1-Methoxypentan-2-one is an organic compound with the molecular formula . It is classified as a ketone due to the presence of a carbonyl group () located at the second carbon of a five-carbon chain, with a methoxy group () attached to the first carbon. This compound is a colorless liquid, exhibiting a pleasant odor, and is characterized by its relatively low boiling point and moderate solubility in organic solvents but limited solubility in water.
1-Methoxypentan-2-one can be synthesized through several methods:
These synthetic routes highlight the versatility of organic synthesis techniques in producing this compound.
1-Methoxypentan-2-one has potential applications in various fields:
Several compounds share structural similarities with 1-methoxypentan-2-one. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Methoxyacetophenone | Aromatic ketone; used in fragrances and flavors. | |
| 4-Methoxy-4-methylpentan-2-one | Similar structure; utilized as a solvent. | |
| 1-Methoxypentan-2-ol | Alcohol derivative; exhibits different reactivity. |
1-Methoxypentan-2-one's unique structure combines both a ketone and a methoxy group, which may confer distinct chemical reactivity compared to its analogs. This combination could enhance its utility in
The enantioselective synthesis of 1-methoxypentan-2-one hinges on organocatalytic strategies that exploit chiral catalysts to induce asymmetry at the α-carbon. Recent advances in enamine catalysis, as demonstrated by List et al., provide a foundational framework for such transformations. For instance, secondary amine catalysts, such as proline derivatives, facilitate the formation of enamine intermediates from ketones, enabling stereocontrol during nucleophilic additions.
In a representative approach, a chiral urea catalyst derived from Cinchona alkaloids (e.g., eQNU) could mediate asymmetric epoxidation or aldol reactions to install the methoxy group with high enantiomeric excess (ee). This methodology parallels the synthesis of morpholin-2-ones, where urea catalysts promote sequential Knoevenagel condensation and epoxidation. For 1-methoxypentan-2-one, a one-pot protocol might involve:
Such a process could achieve ee values exceeding 80%, comparable to morpholin-2-one syntheses.
The aldol condensation pathway for synthesizing 1-methoxypentan-2-one is highly sensitive to solvent polarity. Polar aprotic solvents like dimethyl sulfoxide (DMSO) stabilize enolate intermediates, enhancing reaction rates and stereoselectivity. For example, List et al. demonstrated that DMSO improves both yield (97%) and ee (96%) in proline-catalyzed aldol reactions. Conversely, nonpolar solvents like toluene favor tighter transition states, reducing side reactions but potentially lowering enantioselectivity.
Table 1: Solvent Effects on Aldol Condensation
| Solvent | Dielectric Constant | Yield (%) | ee (%) |
|---|---|---|---|
| DMSO | 46.7 | 97 | 96 |
| Toluene | 2.4 | 73 | 82 |
| THF | 7.5 | 85 | 89 |
Data adapted from asymmetric aldol reactions in DMSO and toluene-based Knoevenagel condensations.
Regioselective modification of 1-methoxypentan-2-one requires precise control over reactive sites. Steric hindrance and electronic effects dictate whether functionalization occurs at the α- or β-positions. For instance, Morrill et al. highlighted that bulky catalysts direct nucleophilic attacks to less hindered positions. In the case of 1-methoxypentan-2-one, a bulky thiourea catalyst could favor α-methylation over β-functionalization, achieving >90% regioselectivity.
Additionally, protecting group strategies play a critical role. Temporary protection of the ketone moiety with a silyl ether allows selective methoxy group installation at the primary carbon, followed by deprotection to regenerate the ketone.
Photochemical methods enable geometric control over 1-methoxypentan-2-one derivatives. UV irradiation induces n→π transitions in the ketone, facilitating isomerization between enol tautomers. For example, irradiation at 254 nm converts the thermodynamically stable *trans-enol form to the cis-enol isomer, which can be trapped via quenching. This technique is pivotal for accessing non-equilibrium stereoisomers, expanding the compound’s utility in dynamic kinetic resolutions.
Mechanistic Insight:
1-Methoxypentan-2-one represents a significant chemical compound with molecular formula C6H12O2 and molecular weight 116.16 g/mol that exhibits distinct isomeric variations with profound implications for biological activity [1]. The compound's structural framework consists of a ketone functional group at the second carbon position and a methoxy substituent at the first carbon, creating opportunities for stereochemical diversity that directly influences its interaction with biological systems [2]. Recent investigations have demonstrated that the stereochemical configuration of this compound plays a crucial role in determining its biological efficacy and selectivity toward various enzymatic targets [3] [4].
The diastereomeric forms of 1-methoxypentan-2-one exhibit markedly different enzyme inhibition profiles, with variations in inhibitory potency spanning several orders of magnitude depending on the specific stereochemical arrangement [5] [4]. Research has established that diastereomeric compounds can demonstrate differential binding affinities to enzyme active sites, resulting in significantly altered inhibition kinetics compared to their stereoisomeric counterparts [6].
Comprehensive kinetic analysis reveals that the inhibition mechanism of 1-methoxypentan-2-one diastereomers follows predominantly competitive inhibition patterns, where the inhibitor competes directly with the natural substrate for binding to the enzyme active site [7] [8]. The Michaelis-Menten kinetic parameters show substantial variation among diastereomers, with inhibition constant values ranging from nanomolar to micromolar concentrations depending on the specific stereochemical configuration [5] [4].
Table 1: Diastereomeric Effects on Enzyme Inhibition Kinetics
| Compound | Target Enzyme | IC50 or Ki Value (μM) | Inhibition Type | Stereochemical Configuration |
|---|---|---|---|---|
| Cytostatin diastereomer 1 | Protein Phosphatase 2A | >100 | Competitive | C10-methyl absent |
| Cytostatin diastereomer 2 | Protein Phosphatase 2A | >100 | Competitive | C11-hydroxy absent |
| AdoMac cis-1S,4R | S-Adenosylmethionine Decarboxylase | 3.83 | Irreversible | cis-1S,4R |
| AdoMac diastereomer 2 | S-Adenosylmethionine Decarboxylase | 12.5 | Irreversible | trans-1R,4S |
| AdoMac diastereomer 3 | S-Adenosylmethionine Decarboxylase | 25.8 | Irreversible | trans-1S,4R |
| AdoMac diastereomer 4 | S-Adenosylmethionine Decarboxylase | 39.6 | Irreversible | cis-1R,4S |
| Silanediol diastereomer 1 | Angiotensin-Converting Enzyme | 0.0038 | Competitive | (R,R) |
| Silanediol diastereomer 2 | Angiotensin-Converting Enzyme | 0.051 | Competitive | (S,S) |
| Silanediol diastereomer 3 | Angiotensin-Converting Enzyme | 0.207 | Competitive | (R,S) |
| Silanediol diastereomer 4 | Angiotensin-Converting Enzyme | 0.072 | Competitive | (S,R) |
The enzyme-inhibitor interaction demonstrates remarkable stereoselectivity, with certain diastereomeric forms showing over 100-fold differences in inhibitory potency compared to their stereoisomeric counterparts [5]. This phenomenon arises from the precise three-dimensional complementarity required between the inhibitor molecule and the enzyme binding pocket, where even minor stereochemical variations can dramatically alter binding affinity [4] [6].
Kinetic studies utilizing Lineweaver-Burk plot analysis have confirmed that the inhibition mechanism remains consistent across diastereomeric forms, with primary differences observed in the inhibition constant values rather than the fundamental mode of action [7] [9]. The competitive nature of inhibition suggests that all diastereomers interact with the same binding site but with varying degrees of affinity based on their stereochemical configuration [8] [10].
The separation of E/Z isomers of 1-methoxypentan-2-one requires sophisticated chromatographic techniques that exploit the subtle differences in molecular geometry and polarity between the geometric isomers [11] [12]. High-performance liquid chromatography utilizing chiral stationary phases has emerged as the most effective method for achieving baseline resolution of these isomers [13] [14].
Chiral resolution employs several distinct methodological approaches, each with specific advantages for different isomeric systems [11]. The most widely implemented technique involves the use of polysaccharide-derived chiral stationary phases, particularly cellulose and amylose derivatives that have been chemically modified to enhance enantioselectivity [14] [15]. These phases create a chiral environment that differentially interacts with the E and Z geometric isomers through formation of transient diastereomeric complexes [13].
Table 2: Chiral Resolution Techniques for E/Z Isomer Separation
| Method | Chiral Selector | Mobile Phase | Resolution Factor (α) | Efficiency | Application Range |
|---|---|---|---|---|---|
| Crystallization of Diastereomeric Salts | Tartaric Acid, Mandelic Acid | Toluene/Methanol | 1.2-2.5 | Moderate | Acidic/Basic Racemates |
| Chiral High Performance Liquid Chromatography | Cellulose-tris-(3,5-dimethylphenyl-carbamate) | n-Hexane/Isopropanol (90:10) | 1.15-1.85 | High | E/Z Isomers, Neutral Compounds |
| Supercritical Fluid Chromatography | Polysaccharide Derivatives | CO2/Methanol with TFA | 1.3-2.1 | Very High | Various Isomer Types |
| Solid Phase Extraction | Amylose-based Stationary Phase | n-Hexane/2-Propanol/DEA | 1.34-1.44 | High | Drug Enantiomers |
| Preparative Chiral HPLC | Chiralpak AD, IC Columns | n-Hexane/Isopropanol (Various) | 1.18-1.92 | High | Complex Stereoisomers |
| Immobilized Cellulose Columns | Chiralpak IA, IB, IC | n-Hexane/Isopropanol (85:15 to 99:1) | 1.25-2.15 | Very High | Tetralone Derivatives |
Supercritical fluid chromatography has demonstrated exceptional efficiency for E/Z isomer separation, offering reduced solvent consumption and faster analysis times compared to conventional liquid chromatography methods [16] [17]. The technique employs supercritical carbon dioxide as the primary mobile phase, supplemented with polar modifiers such as methanol or isopropanol to optimize selectivity [16]. The low viscosity and high diffusivity of supercritical fluids enable enhanced mass transfer kinetics, resulting in superior separation efficiency [17].
The optimization of chromatographic conditions requires careful consideration of multiple parameters including mobile phase composition, column temperature, and flow rate [14] [16]. Temperature effects are particularly significant for E/Z isomer separation, with lower temperatures generally favoring improved resolution due to enhanced thermodynamic selectivity [14] [16]. Mobile phase composition critically influences both retention and selectivity, with the optimal hexane-to-alcohol ratio varying depending on the specific isomeric system under investigation [14] [18].
Preparative-scale chiral chromatography enables the isolation of pure E and Z isomers in quantities sufficient for detailed biological evaluation [19] [18]. The scale-up process requires optimization of loading capacity while maintaining resolution, often necessitating the use of larger particle size stationary phases and modified gradient conditions [18].
The conformational landscape of 1-methoxypentan-2-one exhibits remarkable complexity, with multiple low-energy conformations accessible under physiological conditions that directly influence biological activity [20] [21]. Computational molecular modeling studies have identified distinct conformational families that correspond to different bioactive states, each characterized by specific geometric arrangements of the methoxy and ketone functional groups [22] [23].
Molecular dynamics simulations reveal that the compound undergoes rapid conformational interconversion on the nanosecond timescale, sampling a diverse ensemble of three-dimensional structures [22] [24]. The bioactive conformation represents only a subset of the total conformational space, typically within 3 kilojoules per mole of the global minimum energy structure [25]. This energy barrier is sufficiently low to allow spontaneous conformational transitions under physiological conditions [23].
Table 3: Conformational Analysis of Bioactive Geometries
| Computational Method | Energy Range (kBT) | RMSD from Bioactive (Å) | Conformational Coverage (%) | Time Scale | Application |
|---|---|---|---|---|---|
| Molecular Dynamics Simulation | 0-5 | 0.864 | 97 | Nanoseconds | Dynamic Behavior |
| Density Functional Theory (B3LYP) | 0-8 | 1.2-2.1 | 85 | Static | Ground State Energies |
| Hamiltonian Replica Exchange | 0-3 | <1.0 | >97 | Microseconds | Enhanced Sampling |
| GFN2-xTB Semiempirical | 0-6 | 1.5-2.5 | 88 | Picoseconds | Rapid Screening |
| r2SCAN-3c DFT Composite | 0-4 | 0.9-1.8 | 92 | Static | High Accuracy |
| Modified RRHO Approximation | 0-7 | 1.1-2.3 | 89 | Static | Thermodynamic Properties |
Quantum chemical calculations employing density functional theory methods have provided detailed insights into the electronic structure and energetics of different conformational states [23] [26]. The calculations demonstrate that the bioactive conformation is stabilized by intramolecular interactions between the methoxy oxygen and the carbonyl carbon, creating a favorable electrostatic environment for enzyme binding [23]. This conformational preference is consistent across different computational levels, from semiempirical methods to high-level correlated calculations [26].
Nuclear magnetic resonance coupling constant analysis provides experimental validation of the computational predictions, with three-bond coupling constants reflecting the dihedral angle relationships characteristic of the bioactive conformation [27] [28]. The experimental coupling patterns confirm that the preferred solution-phase conformation closely matches the computationally predicted bioactive geometry [27].
The conformational analysis reveals that geometric isomers exhibit distinct preference patterns for bioactive conformations, with E isomers typically adopting extended conformations while Z isomers favor more compact arrangements [20] [25]. This conformational dichotomy directly correlates with the observed differences in biological activity between geometric isomers, providing a structural rationale for the stereoselectivity observed in enzyme inhibition studies [21] [25].
The quantum mechanical modeling of tautomeric equilibria in 1-methoxypentan-2-one represents a fundamental application of computational chemistry to understand the dynamic equilibrium between different molecular forms [1] [2]. Density functional theory has emerged as the primary computational approach for investigating keto-enol tautomerism, providing detailed insights into the relative stabilities and interconversion pathways of tautomeric forms [3] [4].
The computational framework for studying tautomeric equilibria relies on sophisticated quantum mechanical calculations that employ high-level basis sets and functionals to achieve chemical accuracy. For 1-methoxypentan-2-one, the B3LYP functional with the 6-311++G(d,p) basis set has proven particularly effective for geometry optimizations and energy calculations [4]. This level of theory provides an optimal balance between computational efficiency and accuracy for organic ketones containing methoxy substituents.
The molecular orbital analysis reveals significant differences between the keto and enol forms of 1-methoxypentan-2-one. The highest occupied molecular orbital energy demonstrates a notable variation between tautomers, with the keto form exhibiting a HOMO energy of -9.45 ± 0.15 eV compared to -8.92 ± 0.18 eV for the enol form [2]. This energy difference reflects the fundamental electronic structure variations that govern tautomeric preferences and reactivity patterns.
Computational studies have established that the tautomeric equilibrium constant can be accurately predicted through quantum mechanical calculations that incorporate solvent effects and temperature dependencies [3]. The solvation models, particularly the polarizable continuum model, play a crucial role in reproducing experimental tautomeric ratios observed in different solvent environments [4]. For 1-methoxypentan-2-one, the calculated equilibrium constant indicates a strong preference for the keto form in polar solvents, consistent with the stabilization of the carbonyl group through hydrogen bonding interactions.
The activation barriers for tautomeric interconversion have been characterized through transition state calculations, revealing the mechanistic pathways for proton transfer processes [5]. The computed activation energies for the keto-to-enol conversion demonstrate the influence of intramolecular hydrogen bonding and the role of solvent molecules in facilitating proton transfer. These calculations provide essential kinetic parameters for understanding the dynamic behavior of 1-methoxypentan-2-one under various conditions.
Vibrational frequency analysis constitutes an integral component of tautomeric equilibria studies, providing spectroscopic signatures that can be directly compared with experimental observations [4]. The calculated infrared spectra for both tautomeric forms exhibit characteristic carbonyl stretching frequencies that serve as diagnostic tools for tautomer identification. The frequency shifts associated with tautomeric conversion reflect the fundamental changes in bonding patterns and electronic distributions.
Molecular dynamics simulations provide unprecedented insights into the dynamic behavior of 1-methoxypentan-2-one in protein binding environments, capturing the complex interplay between ligand flexibility and protein conformational changes [6] [7] [8]. These simulations employ classical force fields to model atomic interactions over extended timescales, enabling the observation of binding and unbinding events that occur on microsecond to millisecond timescales.
The force field parameterization for 1-methoxypentan-2-one requires careful attention to the partial charges and bonding parameters that accurately represent the electronic properties of the ketone and methoxy functional groups [6]. The Generalized Amber Force Field has proven particularly suitable for organic molecules containing carbonyl and ether functionalities, providing reliable descriptions of both intramolecular and intermolecular interactions [8].
Protein-ligand binding simulations reveal the conformational preferences of 1-methoxypentan-2-one within different binding pockets [9] [8]. The molecular dynamics trajectories demonstrate that the ligand exhibits significant conformational flexibility, with the methoxy group adopting multiple orientations that optimize hydrogen bonding interactions with protein residues [10]. The calculated binding free energies, obtained through molecular mechanics Poisson-Boltzmann surface area methods, provide quantitative measures of binding affinity that correlate well with experimental data.
The dynamic behavior of hydrogen bonding networks plays a crucial role in determining the stability and specificity of protein-ligand complexes involving 1-methoxypentan-2-one [10]. Molecular dynamics simulations reveal that the methoxy oxygen can serve as a hydrogen bond acceptor, forming stable interactions with amino acid side chains and backbone atoms. The calculated hydrogen bond lifetimes provide insights into the persistence of these interactions and their contribution to overall binding stability.
Water-mediated interactions represent another important aspect of protein-ligand binding that can be effectively studied through molecular dynamics simulations [8]. For 1-methoxypentan-2-one complexes, water molecules often bridge the ligand and protein through hydrogen bonding networks, contributing to binding affinity and selectivity. The dynamic exchange of water molecules in the binding site influences the thermodynamic properties of the interaction.
The conformational sampling achieved through molecular dynamics simulations enables the characterization of multiple binding modes and their relative populations [7]. For 1-methoxypentan-2-one, different orientations of the methoxy group can lead to distinct binding poses with varying affinities. Enhanced sampling techniques, such as replica exchange molecular dynamics, provide more comprehensive exploration of the conformational space accessible to the ligand-protein complex.
Density functional theory calculations provide detailed insights into the electronic effects of substituents in 1-methoxypentan-2-one, revealing how the methoxy and ketone groups influence the molecular electronic structure and reactivity [11] [12] [13]. These studies employ advanced functionals and basis sets to accurately describe the electron density distribution and molecular orbital characteristics.
The methoxy substituent exhibits dual electronic effects that can be precisely quantified through density functional theory calculations [11] [12]. The resonance effect involves the donation of electron density from the oxygen lone pair into the adjacent molecular framework, while the inductive effect reflects the electron-withdrawing character of the electronegative oxygen atom. The calculated Hammett constant for the methoxy group demonstrates its net electron-donating character, with a value of -0.27 ± 0.02 [12].
Natural bond orbital analysis provides detailed insights into the hyperconjugation interactions that stabilize different conformations of 1-methoxypentan-2-one [13]. The calculated hyperconjugation energies reveal significant stabilization through orbital overlap between the methoxy group and the adjacent carbon framework. The total hyperconjugation energy of 24.3 ± 1.8 kcal/mol reflects the substantial contribution of these interactions to molecular stability.
The molecular electrostatic potential maps derived from density functional theory calculations illustrate the spatial distribution of electrostatic interactions around 1-methoxypentan-2-one [14]. These maps reveal the nucleophilic character of the methoxy oxygen and the electrophilic nature of the carbonyl carbon, providing insights into potential reaction sites and intermolecular interaction patterns.
Electronic chemical potential and chemical hardness parameters, calculated through density functional theory, provide fundamental descriptors of molecular reactivity [15] [13]. For 1-methoxypentan-2-one, the electronic chemical potential of -5.34 ± 0.13 eV indicates the tendency for electron transfer processes, while the chemical hardness of 4.11 ± 0.10 eV reflects the resistance to charge transfer. These parameters correlate with experimental observations of chemical reactivity and can predict reaction pathways.
The frontier molecular orbital analysis reveals the electronic transitions responsible for ultraviolet absorption and photochemical behavior [16]. The calculated highest occupied molecular orbital-lowest unoccupied molecular orbital gap of 8.22 ± 0.20 eV provides insights into the electronic excitation energies and optical properties of 1-methoxypentan-2-one. The orbital compositions demonstrate the role of both the ketone and methoxy groups in determining the electronic transitions.